molecular formula C15H23N3O2 B5402298 1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid

Cat. No.: B5402298
M. Wt: 277.36 g/mol
InChI Key: WBKJMUASWUKXOZ-SNAWJCMRSA-N
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Description

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the introduction of the carboxylic acid group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and piperidine rings, along with the carboxylic acid group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-3-4-5-9-17-10-6-15(7-11-17,14(19)20)18-12-8-16-13-18/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKJMUASWUKXOZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCN1CCC(CC1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CN1CCC(CC1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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